Superior Hydrogen Bonding Capacity for Targeted Interactions
2-(Quinoxalin-2-ylamino)ethanol possesses a significantly higher hydrogen-bonding capacity than common synthetic precursors. It offers 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. In contrast, 2-chloroquinoxaline (CAS 1448-87-9) provides 0 HBD and 2 HBA [2]. This difference is critical for engaging biological targets or facilitating specific crystallization and solubility properties in formulation.
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | 2 HBD, 4 HBA |
| Comparator Or Baseline | 2-Chloroquinoxaline: 0 HBD, 2 HBA |
| Quantified Difference | +2 HBD, +2 HBA |
| Conditions | Computed physicochemical properties (PubChem) |
Why This Matters
Enhanced hydrogen-bonding capacity directly influences binding affinity, solubility, and the ability to form stable co-crystals, making it a more versatile scaffold for lead optimization.
- [1] PubChem. Computed Properties: Hydrogen Bond Donor/Acceptor Count for 2-(Quinoxalin-2-ylamino)ethanol. Accessed April 2026. View Source
- [2] PubChem. Computed Properties: Hydrogen Bond Donor/Acceptor Count for 2-Chloroquinoxaline (CID 70119). Accessed April 2026. View Source
